molecular formula C6H7N3O4 B068615 (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol CAS No. 187235-13-8

(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Katalognummer B068615
CAS-Nummer: 187235-13-8
Molekulargewicht: 185.14 g/mol
InChI-Schlüssel: HMFPMGBWSFUHEN-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol and its derivatives involves modifications at various positions of its molecular structure to enhance antitubercular activity. Cherian et al. (2011) explored the synthesis of derivatives by altering the linker and lipophilic tail, which resulted in compounds exhibiting enhanced solubility and stability, along with significant improvements in antitubercular activity (Cherian et al., 2011). Palmer et al. (2010) prepared a series of biphenyl analogues, showcasing a method primarily involving coupling reactions, which led to compounds with increased efficacy compared to the parent drug (Palmer et al., 2010).

Molecular Structure Analysis

The molecular structure of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is crucial for its biological activity. Quantum chemistry analyses suggest a preference for a pseudoequatorial orientation of the linker and lipophilic tail, which is important for the compound’s activity against Mycobacterium tuberculosis. This orientation impacts the compound's solubility and stability, which are critical factors for its pharmacological profile (Cherian et al., 2011).

Chemical Reactions and Properties

(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol undergoes reductive activation by the deazaflavin-dependent nitroreductase from Mycobacterium tuberculosis, which is a key mechanism of its antitubercular action. This reductive activation process transforms the prodrug into its active form, targeting the bacterial cells. The exploration of its chemical reactions has led to derivatives with enhanced whole-cell activity against both replicating and non-replicating Mycobacterium tuberculosis (Cherian et al., 2011).

Physical Properties Analysis

The physical properties, including solubility and stability, of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol and its derivatives are crucial for their pharmacokinetic profiles and therapeutic efficacy. Studies have shown that modifications to the molecular structure can significantly enhance these properties, leading to derivatives with improved bioavailability and therapeutic potential (Cherian et al., 2011).

Chemical Properties Analysis

The chemical properties of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol, such as its reactivity with biological targets and the mechanism of action, are intimately linked to its nitro group and the imidazo[2,1-b][1,3]oxazin ring. These features are responsible for the compound's ability to undergo bioreductive activation, leading to the formation of reactive species that exert antitubercular effects. Research into these chemical properties has facilitated the development of analogues with optimized activity and reduced toxicity (Cherian et al., 2011).

Wissenschaftliche Forschungsanwendungen

  • Antitubercular Nitroimidazoles : The (S)-2-nitro-6-substituted 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines, similar in structure to the (R)-enantiomer, have shown promising antitubercular properties, particularly against Mycobacterium tuberculosis. Modifications to these compounds, such as acylating the amino series or oxidizing the thioether, can significantly impact their potency (Kim et al., 2009).

  • Linker and Lipophilic Tail Exploration : Structural variations, especially in the linker and lipophilic tail of these compounds, have been explored to improve their antitubercular activity. Some derivatives demonstrated a 10-fold improvement in activity over the parent molecule (Cherian et al., 2011).

  • Visceral Leishmaniasis Treatment : The compound's efficacy in treating visceral leishmaniasis has been investigated. The (R)-enantiomers with certain side chains showed promising activity in animal models. However, issues with hERG inhibition were noted, leading to further structural modifications (Thompson et al., 2018).

  • Biphenyl Analogues for Tuberculosis : Biphenyl analogues of PA-824, a related tuberculosis drug, were studied for their antitubercular activity. Compounds with specific substitutions showed high efficacy in animal models of tuberculosis infection (Palmer et al., 2010).

  • Amide-, Carbamate-, and Urea-Linked Analogues : Investigating analogues where the OCH2 linkage is replaced with amide, carbamate, and urea functionalities showed various effects on solubility, potency, and metabolic stability. Some derivatives displayed improved properties compared to the parent compound (Blaser et al., 2012).

Eigenschaften

IUPAC Name

(6R)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c10-4-1-8-2-5(9(11)12)7-6(8)13-3-4/h2,4,10H,1,3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFPMGBWSFUHEN-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COC2=NC(=CN21)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436237
Record name (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

CAS RN

187235-13-8
Record name (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Reactant of Route 2
(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Reactant of Route 3
Reactant of Route 3
(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Reactant of Route 4
(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Reactant of Route 5
(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Reactant of Route 6
(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.